molecular formula C12H9ClN2O B14454197 Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- CAS No. 75473-67-5

Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-

Cat. No.: B14454197
CAS No.: 75473-67-5
M. Wt: 232.66 g/mol
InChI Key: MQURFAZYSXUFKP-UHFFFAOYSA-N
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Description

Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused benzene and pyrazine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline core. Subsequent chlorination and reduction steps yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.

Scientific Research Applications

Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and dihydro groups.

    Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.

    Isoquinoline: A structural isomer with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dihydro group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.

Properties

CAS No.

75473-67-5

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

5-chloro-2,3-dihydrobenzo[f]quinoxalin-6-ol

InChI

InChI=1S/C12H9ClN2O/c13-9-11-10(14-5-6-15-11)7-3-1-2-4-8(7)12(9)16/h1-4,16H,5-6H2

InChI Key

MQURFAZYSXUFKP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)Cl

Origin of Product

United States

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